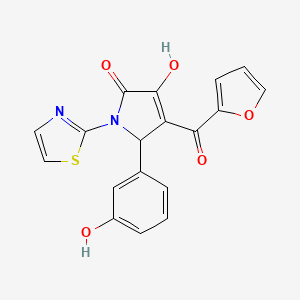![molecular formula C27H23ClN4O3 B14944318 ethyl 4-[5-(4-chlorophenyl)-8-oxo-6-(pyridin-2-yl)-2,3,6,8-tetrahydropyrrolo[3,4-e][1,4]diazepin-7(1H)-yl]benzoate](/img/structure/B14944318.png)
ethyl 4-[5-(4-chlorophenyl)-8-oxo-6-(pyridin-2-yl)-2,3,6,8-tetrahydropyrrolo[3,4-e][1,4]diazepin-7(1H)-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-[5-(4-CHLOROPHENYL)-8-OXO-6-(2-PYRIDYL)-2,3,6,8-TETRAHYDROPYRROLO[3,4-E][1,4]DIAZEPIN-7(1H)-YL]BENZOATE is a complex organic compound with a unique structure that includes a pyrrolo[3,4-e][1,4]diazepine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[5-(4-CHLOROPHENYL)-8-OXO-6-(2-PYRIDYL)-2,3,6,8-TETRAHYDROPYRROLO[3,4-E][1,4]DIAZEPIN-7(1H)-YL]BENZOATE typically involves multiple steps, including the formation of the pyrrolo[3,4-e][1,4]diazepine core and subsequent functionalization. Common synthetic routes may involve:
Cyclization Reactions: Formation of the diazepine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the chlorophenyl and pyridyl groups via substitution reactions.
Esterification: Formation of the ethyl benzoate moiety through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 4-[5-(4-CHLOROPHENYL)-8-OXO-6-(2-PYRIDYL)-2,3,6,8-TETRAHYDROPYRROLO[3,4-E][1,4]DIAZEPIN-7(1H)-YL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
ETHYL 4-[5-(4-CHLOROPHENYL)-8-OXO-6-(2-PYRIDYL)-2,3,6,8-TETRAHYDROPYRROLO[3,4-E][1,4]DIAZEPIN-7(1H)-YL]BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or mechanical properties.
Biological Research: The compound can be used as a probe to study various biological processes and interactions.
Wirkmechanismus
The mechanism of action of ETHYL 4-[5-(4-CHLOROPHENYL)-8-OXO-6-(2-PYRIDYL)-2,3,6,8-TETRAHYDROPYRROLO[3,4-E][1,4]DIAZEPIN-7(1H)-YL]BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolo[3,4-e][1,4]diazepine derivatives, which share the core structure but differ in their substituents. Examples include:
Pyrrolo[3,4-e][1,4]diazepine-5,8-dione: A simpler derivative with fewer substituents.
Pyrrolo[3,4-e][1,4]diazepine-6-carboxylate: A derivative with a carboxylate group instead of the ethyl benzoate moiety.
Uniqueness
ETHYL 4-[5-(4-CHLOROPHENYL)-8-OXO-6-(2-PYRIDYL)-2,3,6,8-TETRAHYDROPYRROLO[3,4-E][1,4]DIAZEPIN-7(1H)-YL]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C27H23ClN4O3 |
|---|---|
Molekulargewicht |
486.9 g/mol |
IUPAC-Name |
ethyl 4-[5-(4-chlorophenyl)-8-oxo-6-pyridin-2-yl-1,2,3,6-tetrahydropyrrolo[3,4-e][1,4]diazepin-7-yl]benzoate |
InChI |
InChI=1S/C27H23ClN4O3/c1-2-35-27(34)18-8-12-20(13-9-18)32-25(21-5-3-4-14-29-21)22-23(17-6-10-19(28)11-7-17)30-15-16-31-24(22)26(32)33/h3-14,25,31H,2,15-16H2,1H3 |
InChI-Schlüssel |
BEPWUOYQNCUCDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(C2=O)NCCN=C3C4=CC=C(C=C4)Cl)C5=CC=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B14944241.png)

![1-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]-1H-tetrazole](/img/structure/B14944266.png)
![(3Z,3'E)-N,N'-1,5-Pentanediylbis[3-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-2-oxopropanamide]](/img/structure/B14944267.png)
![3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B14944279.png)
![3-[4-(cyclopentyloxy)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid](/img/structure/B14944290.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B14944298.png)
![2,4-Diamino-10-(dimethylamino)-5-(4-fluorophenyl)-8,8-dimethyl-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B14944300.png)
![2H-1-Benzopyran-2-one, 6,8-dichloro-3-[(4-methyl-1-piperazinyl)carbonyl]-](/img/structure/B14944302.png)

![4-(7-methoxy-1,3-benzodioxol-5-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B14944312.png)
![Ethyl 4-[({4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B14944314.png)
![2-[(3-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B14944320.png)
![3-(4-chlorophenyl)-6-[(E)-2-(4-methylphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944321.png)
